1-[4-(3-ethylphenoxy)butyl]pyrrolidine
Description
1-[4-(3-Ethylphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a 3-ethylphenoxybutyl side chain. Pyrrolidine-based compounds are widely studied for their pharmacological and chemical properties, including applications in drug discovery and organic synthesis. This compound’s structure combines a five-membered saturated nitrogen ring (pyrrolidine) with a phenoxyalkyl chain, which may influence its bioavailability, lipophilicity, and receptor interactions.
Properties
IUPAC Name |
1-[4-(3-ethylphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-15-8-7-9-16(14-15)18-13-6-5-12-17-10-3-4-11-17/h7-9,14H,2-6,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZARWYPZKVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-ethylphenoxy)butyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-ethylphenol with an appropriate butyl halide under basic conditions to form 3-ethylphenoxybutane.
Pyrrolidine Ring Introduction: The next step involves the reaction of 3-ethylphenoxybutane with pyrrolidine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-ethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[4-(3-ethylphenoxy)butyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-ethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Key Observations :
- Phenoxy vs.
- In contrast, V-PYRRO/NO highlights the role of NO-releasing moieties in hepatoprotection .
Anticancer and Antimicrobial Potential
- Chalcone Derivatives: Analogous pyrrolidine-azo compounds (e.g., 1-(4-[(E)-pyrrolidin-1-yldiazenyl]phenyl)ethanone derivatives) show moderate anticancer activity against MCF-7 and MDA-MB-468 cell lines (IC₅₀: 10–50 μM) and antibacterial effects against Staphylococcus aureus .
- Dextromoramide: A morpholine-containing pyrrolidine derivative (1-[3-methyl-4-morpholino-2,2-diphenylbutyryl]pyrrolidine) is an opioid analgesic, emphasizing the role of nitrogen heterocycles in CNS-targeting drugs .
Comparison with Target Compound: The absence of azo or morpholine groups in 1-[4-(3-ethylphenoxy)butyl]pyrrolidine may limit its direct antimicrobial or analgesic effects but could favor alternative targets, such as neurotransmitter receptors or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
